molecular formula C12H12N2O B8662002 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one

1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B8662002
M. Wt: 200.24 g/mol
InChI Key: XTORSZAODKLOMN-UHFFFAOYSA-N
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Description

1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features an acetyl group, a methyl group, and a pyridyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridyl group and an acetyl group can undergo cyclization in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole ring or the attached groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-4-methyl-5-(2-pyridyl)-1H-pyrrole
  • 3-acetyl-4-methyl-5-(3-pyridyl)-1H-pyrrole
  • 3-acetyl-4-methyl-5-(5-pyridyl)-1H-pyrrole

Uniqueness

The unique positioning of the pyridyl group in 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one may result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-14-12(8)10-3-5-13-6-4-10/h3-7,14H,1-2H3

InChI Key

XTORSZAODKLOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)C)C2=CC=NC=C2

Origin of Product

United States

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